molecular formula C19H15NO3S B12449297 N-(1,3-benzodioxol-5-ylmethyl)-4-(thiophen-2-yl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-(thiophen-2-yl)benzamide

Cat. No.: B12449297
M. Wt: 337.4 g/mol
InChI Key: QKURLNVUYAVENL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(thiophen-2-yl)benzamide is a complex organic compound characterized by the presence of a benzodioxole ring, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(thiophen-2-yl)benzamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thiophene-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-(thiophen-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-(thiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)ethanamide
  • N-(1,3-benzodioxol-5-ylmethyl)-3-(thiophen-2-yl)propionamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-(thiophen-2-yl)benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15NO3S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-ylbenzamide

InChI

InChI=1S/C19H15NO3S/c21-19(15-6-4-14(5-7-15)18-2-1-9-24-18)20-11-13-3-8-16-17(10-13)23-12-22-16/h1-10H,11-12H2,(H,20,21)

InChI Key

QKURLNVUYAVENL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4

Origin of Product

United States

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